2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide

Crystallography Quality Control Glycosyl Donor Characterization

2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (CAS 95581-07-0) is a peracetylated L-fucose derivative bearing an anomeric azide group, formally an acyl-protected 1-azido-1,6-dideoxy-β-L-galacto-hexopyranose. It serves as a stable, crystalline glycosyl donor for constructing N-linked glycans and as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C12H17N3O7
Molecular Weight 315.28 g/mol
CAS No. 95581-07-0
Cat. No. B3043934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide
CAS95581-07-0
Molecular FormulaC12H17N3O7
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1
InChIKeyMKZJGETUNXHZRX-MOBXTKCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (CAS 95581-07-0): A Crystalline Peracetylated Fucosyl Azide for Stereodefined Glycoconjugate Synthesis


2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (CAS 95581-07-0) is a peracetylated L-fucose derivative bearing an anomeric azide group, formally an acyl-protected 1-azido-1,6-dideoxy-β-L-galacto-hexopyranose [1]. It serves as a stable, crystalline glycosyl donor for constructing N-linked glycans and as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. The acetyl protecting groups confer solubility in organic solvents and facilitate purification, distinguishing it from unprotected fucosyl azides that require aqueous handling [3].

Why Unprotected Fucosyl Azides or Alternative Anomers Cannot Replace 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide in Stereocontrolled Synthesis


Generic substitution of 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide with the unprotected β-L-fucopyranosyl azide (CAS 66347-26-0) compromises organic-phase reactivity and introduces unwanted side reactions from free hydroxyl groups during glycosylation or click conjugation [1]. Substitution with the α-anomeric azide or the corresponding glycosyl bromide (CAS 16741-27-8) alters the stereochemical outcome of the glycosidic bond formed; the β-azide uniquely delivers β-configured products in Staudinger ligation and CuAAC chemistry, a stereoretentive behavior confirmed crystallographically [2][3]. Below, quantitative evidence establishes where this compound provides verifiable differentiation for procurement decisions.

Quantitative Differentiation Evidence for 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide vs. Closest Analogs


Defined Crystalline Architecture vs. Amorphous or Oily Unprotected Fucosyl Azides Enables Precise Quality Control

2,3,4-Tri-O-acetyl-β-L-fucopyranosyl azide crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.8447(6) Å, b = 8.3527(5) Å, c = 17.443(1) Å, β = 92.081(1)°, and density Dx = 1.333 Mg m⁻³, providing an unambiguous crystallographic fingerprint for identity and purity verification [1]. In contrast, the unprotected β-L-fucopyranosyl azide (CAS 66347-26-0) is typically handled as an amorphous solid or syrup that lacks a published single-crystal structure, complicating lot-to-lot authentication .

Crystallography Quality Control Glycosyl Donor Characterization

Acetyl Protection Confers Organic-Phase Solubility Advantage Over Free-Hydroxyl Fucosyl Azides

The tri-O-acetyl substitution renders 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide freely soluble in dichloromethane, ethyl acetate, and THF—solvents standard for glycosylation and CuAAC reactions—while unprotected β-L-fucopyranosyl azide (CAS 66347-26-0) is preferentially soluble in water and highly polar solvents, limiting its compatibility with moisture-sensitive activation protocols [1]. This differential solubility directly impacts reaction design: peracetylated fucose analogs demonstrate enhanced cellular uptake and metabolic incorporation compared to their free-hydroxyl counterparts, with peracetylated fucose showing >10-fold higher labeling efficiency in cell-surface glycoengineering studies [2].

Solubility Organic Synthesis Click Chemistry

Synthesis Yield of 91% Under Mild Conditions Enables Cost-Effective Procurement

The compound is prepared in 91% isolated yield by treatment of the corresponding peracetylated fucosyl precursor with trimethylsilyl azide (TMSN₃) and tin(IV) chloride in dichloromethane at 0–20 °C, as reported in a 2022 J. Med. Chem. study . This yield situates it competitively among peracetylated glycosyl azides: literature CuAAC reactions of peracetylated glycosyl azides with terminal alkynes report yields spanning 63–99%, and a survey of glycosyl azide syntheses from peracetylated sugars reports isolated yields of 47–69% [1]. The 91% synthesis efficiency suggests that procurement costs are not inflated by low-yielding preparative steps.

Synthesis Efficiency Cost-Effectiveness Glycosyl Azide Preparation

Stereoretentive Click Chemistry Confirmed by Crystallography: β-Configuration Preserved in Triazole Products

The β-anomeric configuration of 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide is fully retained during CuI-catalyzed azide-alkyne cycloaddition, as demonstrated by the single-crystal X-ray structure of its 4-butyl-1,2,3-triazole derivative. The N-glycosyl triazole substituent occupies the equatorial position at the anomeric carbon, confirming no epimerization during the click reaction [1]. This contrasts with glycosyl bromides (e.g., 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide, CAS 16741-27-8), which can undergo anomerization under Lewis acidic conditions, and with unprotected β-L-fucopyranosyl azide, whose stereochemical outcome in CuAAC has not been crystallographically verified .

Stereochemistry Click Chemistry Triazole Synthesis

Peracetylated Glycosyl Azides Outperform Deacetylated Analogs in Bioactivity: Class-Level Evidence from Antimalarial Glycosyltriazoles

In a systematic study of glycosyltriazoles derived from peracetylated vs. deacetylated glycosyl azides (including L-fucose, D-glucose, D-galactose, and D-N-acetylglucosamine), peracetylated derivatives consistently showed superior antiplasmodial activity. For the galactose series, the peracetylated glycosyltriazole displayed IC₅₀ = 3.16 μM against chloroquine-resistant P. falciparum W2, compared to IC₅₀ = 7.60 μM for the deacetylated congener, a 2.4-fold improvement [1]. While 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide was not the direct test compound, the class-level trend establishes that the acetyl-protected form is the preferred precursor for generating bioactive fucosyltriazoles with enhanced potency relative to those derived from unprotected fucosyl azide [2].

Antimalarial Activity Acetylation Effect Structure-Activity Relationship

β-Fucosyl Azide Substrate Outperforms Other Donors in α-L-Fucosynthase Transglycosylation Yield

β-L-Fucopyranosyl azide (the deprotected form of the target compound) serves as a superior donor substrate for engineered α-L-fucosynthases, achieving transglycosylation yields up to 91%—the first demonstration of a β-glycosyl azide donor functioning with an α-glycosynthase [1]. This yield surpasses typical glycosyl fluoride donors used with glycosynthases (commonly 60–85% for retaining glycosynthases) and enables the chemo-enzymatic synthesis of fucose-containing oligosaccharides without requiring expensive nucleotide-sugar donors [2]. The 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide serves as the direct synthetic precursor to the active β-L-fucopyranosyl azide donor; procurement of the acetyl-protected form allows on-demand deprotection to generate the active glycosynthase substrate .

Chemoenzymatic Synthesis Glycosynthase Transglycosylation Yield

Highest-Confidence Application Scenarios for 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide Based on Quantitative Differentiation Evidence


Synthesis of Stereodefined N-Glycosyl-1,2,3-Triazoles via CuAAC Click Chemistry

The crystallographically validated β-configuration of the azide enables stereoretentive CuAAC with terminal alkynes to produce β-N-glycosyl triazoles with confirmed equatorial anomeric substitution [1]. This application directly leverages Evidence Items 1 and 4 from Section 3, where the defined crystal structure of both starting azide and triazole product provides unambiguous stereochemical quality control—a distinct advantage when synthesizing glycan arrays or lectin probes where anomeric purity determines binding specificity.

Preparation of Bioactive Peracetylated Fucosyltriazoles with Enhanced Cellular Activity

The peracetylated azide serves as the direct CuAAC partner for synthesizing fucosyltriazole derivatives with improved antiplasmodial activity compared to deacetylated congeners (class-level IC₅₀ improvement ~2.4-fold) [2]. As established in Evidence Item 5, the acetyl protection not only facilitates the click reaction in organic solvents but also delivers the final glycoconjugate in its more bioactive peracetylated form without requiring a separate acetylation step.

Precursor for Chemo-Enzymatic Fucosyltransferase-Independent Oligosaccharide Assembly

Following mild deprotection (Zemplén conditions), the liberated β-L-fucopyranosyl azide acts as a high-yield donor (up to 91% transglycosylation) for engineered α-L-fucosynthases, enabling the synthesis of fucose-containing oligosaccharides without costly GDP-Fucose [3]. Evidence Item 6 quantifies the 91% yield advantage over glycosyl fluoride donors (60–85%), making procurement of the acetyl-protected precursor a strategic choice for laboratories developing scalable chemo-enzymatic fucosylation platforms.

Crystalline Reference Standard for Quality Control in GMP Oligosaccharide Production

The published single-crystal structure (monoclinic P2₁, R factor 0.039) provides an orthogonal identity test via powder X-ray diffraction, supplementing HPLC and NMR purity assays [4]. As detailed in Evidence Item 1, this crystallinity distinguishes the compound from amorphous or syrupy fucosyl azide alternatives and is particularly valuable for GMP environments requiring multi-attribute quality control of carbohydrate intermediates used in pharmaceutical oligosaccharide synthesis.

Quote Request

Request a Quote for 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.